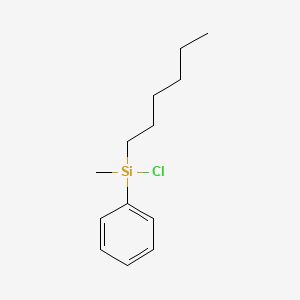

Phenylhexylmethyl chlorosilane

Description

Contextualization within Chlorosilanes and Organosilanes

Organosilicon chemistry is the study of compounds containing carbon-silicon bonds. thieme-connect.com These compounds are largely synthetic, as carbon-silicon bonds are absent in biology. thieme-connect.com The field gained significant momentum in the early 20th century through the pioneering work of Frederic Kipping, who also coined the term "silicone." thieme-connect.com

Organosilanes are compounds that feature at least one silicon-carbon bond. Their general formula can be represented as RₙSiH₄₋ₙ, where R is an organic functional group. ncsu.edu These compounds are typically colorless, flammable, hydrophobic, and stable in air. thieme-connect.com The strength of the Si-C bond is considerable, making many organosilanes thermally stable. ethz.ch

Chlorosilanes are a reactive group of silicon compounds containing at least one silicon-chlorine (Si-Cl) bond. organic-chemistry.orgwikipedia.org They are key intermediates in the production of a vast array of silicon-based materials. orgsyn.orgresearchgate.net The Si-Cl bond is highly susceptible to nucleophilic attack, making chlorosilanes valuable precursors in chemical synthesis. ethz.ch A primary reaction of chlorosilanes is their vigorous reaction with water (hydrolysis) to form silanols (R₃SiOH) and hydrochloric acid. globalsilicones.orgdoubtnut.com These silanols can then undergo condensation to form stable siloxane (Si-O-Si) linkages, which are the backbone of silicone polymers. organic-chemistry.orgelkem.com

Phenylhexylmethyl chlorosilane, with the chemical formula C₁₃H₂₁ClSi, is an organosilane because it contains phenyl, hexyl, and methyl groups bonded to a central silicon atom. innovationforever.comconicet.gov.ar It is also classified as a chlorosilane due to the presence of a reactive chlorine atom bonded to the silicon. This dual character defines its chemical behavior and applications. The presence of three different organic groups (phenyl, hexyl, methyl) makes it an unsymmetrical or asymmetric chlorosilane.

The general properties of chlorosilanes include:

High reactivity, particularly with water and other protic solvents. globalsilicones.orgsilicones.eu

They can act as intermediates for producing other silanes and silicones. thieme-connect.com

Many are flammable liquids. globalsilicones.org

The table below summarizes some key properties of Phenylhexylmethyl chlorosilane.

| Property | Value |

| CAS Registry Number | 139989-80-3 |

| Molecular Formula | C₁₃H₂₁ClSi |

| Molecular Weight | 240.84 g/mol |

| Systematic Name | Chloro(hexyl)(methyl)(phenyl)silane |

| Predicted Boiling Point | 292.2 ± 9.0 °C |

| Predicted Density | 0.95 ± 0.1 g/cm³ |

Data sourced from chemical databases and may be predicted rather than experimentally verified. innovationforever.comconicet.gov.ar

Historical and Current Research Significance in Silicon Chemistry

The history of silicon chemistry began in 1824 when Jöns Jacob Berzelius first isolated silicon. nih.govbme.hu The first organosilicon compound, tetraethylsilane, was synthesized in 1863 by Charles Friedel and James Crafts. thieme-connect.com However, large-scale production of organosilicon compounds, specifically methyl chlorosilanes, was pioneered by Eugene G. Rochow in the early 1940s through the "Direct Process." elkem.comgelest.com This process involves the reaction of an alkyl halide with silicon metal in the presence of a copper catalyst and is a cornerstone of the modern silicone industry. organic-chemistry.orgorgsyn.org

While the Direct Process is highly effective for producing simple methyl chlorosilanes, the synthesis of more complex, unsymmetrical chlorosilanes like Phenylhexylmethyl chlorosilane often requires more targeted synthetic methods. globalsilicones.org The Grignard reaction, which involves reacting a chlorosilane with an organomagnesium halide, is a classic and versatile method for forming silicon-carbon bonds and is well-suited for creating asymmetrically substituted silanes. bme.hugelest.com For instance, a common route to synthesize phenyl-containing chlorosilanes involves the reaction of a phenyl Grignard reagent (like phenylmagnesium chloride) with a chlorosilane precursor. google.com A patent for the preparation of the related methyl phenyl chlorosilane describes reacting phenyl magnesium chloride with methyl trichlorosilane (B8805176). globalsilicones.org A similar strategy could be envisioned for Phenylhexylmethyl chlorosilane, likely involving the reaction of a Grignard reagent with a dichlorosilane (B8785471). The use of zinc catalysts has also been shown to facilitate the reaction of chlorosilanes with Grignard reagents under mild conditions. organic-chemistry.org

The research significance of functionalized organosilanes like Phenylhexylmethyl chlorosilane lies in their role as versatile building blocks and coupling agents. innovationforever.comresearchgate.net The presence of distinct organic groups (phenyl, hexyl, methyl) on the silicon atom allows for the precise tuning of properties such as solubility, thermal stability, and reactivity.

Current research often focuses on the application of such specialized organosilanes in several key areas:

Surface Modification: Organosilanes are widely used to modify the surfaces of materials like glass, metals, and silica (B1680970). ethz.chresearchgate.netnih.gov The chlorosilyl group can react with surface hydroxyl (-OH) groups to form a stable, covalent bond, while the organic substituents (phenyl, hexyl) alter the surface properties, for example, by making it more hydrophobic. researchgate.net

Polymer Chemistry: As a monofunctional chlorosilane, Phenylhexylmethyl chlorosilane can be used as a chain-terminating agent in condensation polymerization reactions. This allows for the control of the molecular weight of silicone polymers. wikipedia.org The different organic groups can also be chosen to enhance compatibility with other organic polymers in composite materials. ncsu.edu

Synthesis of Advanced Materials: The unique combination of a bulky hexyl group, an aromatic phenyl group, and a small methyl group can be exploited in the synthesis of specialized silicones and other materials with tailored properties for applications in electronics, coatings, and adhesives. dakenchem.com The functional groups on organosilanes can influence the reactivity and lead to the formation of materials with enhanced corrosion resistance or specific interfacial properties. innovationforever.com

In essence, Phenylhexylmethyl chlorosilane represents a class of highly specialized reagents in organosilicon chemistry. While not produced on the same industrial scale as basic methyl chlorosilanes, its value lies in the precise control it offers chemists for synthesizing complex molecules and materials with specific, pre-determined properties.

Structure

3D Structure

Properties

IUPAC Name |

chloro-hexyl-methyl-phenylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21ClSi/c1-3-4-5-9-12-15(2,14)13-10-7-6-8-11-13/h6-8,10-11H,3-5,9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAAMDYFQRZLBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[Si](C)(C1=CC=CC=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Phenylhexylmethyl Chlorosilane

Traditional Synthetic Routes for Chlorosilanes

The industrial production of simple chlorosilanes, which serve as primary building blocks for more complex organosilanes, is dominated by a few key processes. These methods are designed for high-volume production of compounds like methylchlorosilanes and trichlorosilane (B8805176).

The Müller-Rochow process, also known as the Direct Process, is the cornerstone of industrial organosilicon chemistry. wikipedia.orgresearchgate.net Discovered independently by Eugene G. Rochow and Richard Müller in the 1940s, this method facilitates the reaction of elemental silicon with an organic halide in the presence of a copper catalyst. wikipedia.orgcolab.ws While applicable to various organic halides, it is most famously used with methyl chloride to produce methylchlorosilanes. wikipedia.orgwikipedia.org

The reaction is typically conducted in a fluidized bed reactor at temperatures between 250 and 300 °C and pressures of 1 to 5 bar. wikipedia.orguni-wuppertal.de Powdered silicon (at least 97% pure) is catalyzed by copper, which is believed to form a copper-silicon intermetallic (Cu3Si) that facilitates the transfer of the organic group and chlorine to the silicon atom. wikipedia.orguni-wuppertal.de The process is highly efficient but yields a mixture of products. uni-wuppertal.de For the reaction with methyl chloride, the primary product is dimethyldichlorosilane ((CH3)2SiCl2), which is a key precursor for silicone polymers. wikipedia.orgcolab.ws Other products include methyltrichlorosilane (B1216827) (CH3SiCl3), trimethylchlorosilane ((CH3)3SiCl), and various other silanes. wikipedia.orgwikipedia.org This raw mixture is then separated by fractional distillation to isolate the desired components. uni-wuppertal.de

| Parameter | Description | Typical Values/Conditions |

|---|---|---|

| Reactants | Elemental Silicon, Organic Halide | Silicon (≥97% purity), Methyl Chloride (most common) uni-wuppertal.de |

| Catalyst | Copper | Finely ground or alloyed with silicon uni-wuppertal.de |

| Reactor Type | Fluidized Bed Reactor | Ensures intimate mixing and temperature control uni-wuppertal.de |

| Temperature | Reaction Temperature Range | 250 - 300 °C uni-wuppertal.de |

| Pressure | Operating Pressure Range | 1 - 5 bar uni-wuppertal.de |

| Primary Product (with CH3Cl) | Dimethyldichlorosilane | ~70-90% of the product mixture wikipedia.org |

| Byproducts | Other Methylchlorosilanes | CH3SiCl3, (CH3)3SiCl, etc. wikipedia.org |

Another significant industrial process is the hydrochlorination of silicon, which is the primary route for producing trichlorosilane (HSiCl3). wikipedia.org In this process, powdered metallurgical-grade silicon is treated with anhydrous hydrogen chloride gas in a fluidized bed reactor at approximately 300 °C. wikipedia.org The reaction produces trichlorosilane along with hydrogen gas. wikipedia.org

The main reaction is: Si + 3 HCl → HSiCl3 + H2 wikipedia.org

This process can achieve yields of 80-90% for trichlorosilane. wikipedia.org However, it also generates byproducts such as silicon tetrachloride (SiCl4), dichlorosilane (B8785471) (H2SiCl2), and hexachlorodisilane (B81481) (Si2Cl6), which are subsequently separated by distillation. wikipedia.org Trichlorosilane is a crucial intermediate, particularly for the production of ultrapure silicon for the semiconductor industry and as a precursor for hydrosilylation reactions. wikipedia.org

Disproportionation and conproportionation are catalyzed redistribution reactions that allow for the interconversion of chlorosilanes. slideshare.net These reactions involve the exchange of hydrogen atoms and chlorine atoms between silicon centers, enabling the conversion of less valuable byproducts into more desirable chlorosilanes. slideshare.netnih.gov

Disproportionation is a reaction where a single compound reacts to form two or more different products. For example, dichlorosilane can be disproportionated to yield trichlorosilane and monochlorosilane. nih.gov

Conproportionation is the reverse, where two different compounds react to form a single product. For instance, silane (B1218182) and silicon tetrachloride can react to form other chlorosilanes. google.com

These reactions are typically catalyzed by various substances, including amine-based ion-exchange resins or Lewis acids like aluminum chloride. slideshare.netgoogle.com The equilibrium can be shifted by controlling temperature and pressure to favor the formation of a specific product. nih.gov This chemistry is integral to the UCC (Union Carbide Corporation) Silane Process, which uses a series of disproportionation steps to convert trichlorosilane into silane (SiH4). nih.gov

| Reaction Type | Example Reactant(s) | Example Product(s) | Significance |

|---|---|---|---|

| Disproportionation | 2 SiH2Cl2 (Dichlorosilane) | SiHCl3 (Trichlorosilane) + SiH3Cl (Monochlorosilane) | Upgrading chlorosilane mixtures nih.gov |

| Conproportionation | SiH4 (Silane) + SiCl4 (Silicon Tetrachloride) | Various Chlorosilanes (e.g., SiH3Cl, SiH2Cl2) | Balancing product streams in integrated plants google.com |

| Disproportionation | 2 SiHCl3 (Trichlorosilane) | SiH2Cl2 (Dichlorosilane) + SiCl4 (Silicon Tetrachloride) | Key step in silane production processes slideshare.net |

Hydrochlorination of Silicon

Targeted Synthesis Approaches for Phenylhexylmethyl Chlorosilane

Creating a specific, asymmetric organochlorosilane like Phenylhexylmethyl chlorosilane requires more targeted chemical strategies than the bulk industrial processes described above. These methods allow for the precise, sequential addition of different organic groups to the silicon atom.

The Grignard reaction is a powerful and versatile tool in organic chemistry for forming carbon-carbon bonds and, in this context, carbon-silicon bonds. ebsco.com Grignard reagents (organomagnesium halides, RMgX) are strong nucleophiles and bases that react readily with the electrophilic silicon atom in a chlorosilane, displacing a chloride ion. sigmaaldrich.comlibretexts.org This method is particularly well-suited for synthesizing organochlorosilanes with multiple, different organic substituents. nih.gov

The synthesis of Phenylhexylmethyl chlorosilane would likely proceed in a stepwise fashion. For example, one could start with methyltrichlorosilane (CH3SiCl3), a readily available product from the Müller-Rochow process. google.com

Step 1: React methyltrichlorosilane with one equivalent of a phenyl Grignard reagent, such as phenylmagnesium chloride (C6H5MgCl). This would substitute one chlorine atom, yielding methylphenyldichlorosilane (CH3(C6H5)SiCl2).

Step 2: The resulting methylphenyldichlorosilane is then reacted with one equivalent of a hexyl Grignard reagent, such as hexylmagnesium chloride (C6H13MgCl), to substitute a second chlorine atom.

This sequence yields the target molecule, Phenylhexylmethyl chlorosilane. The reactions must be carried out under anhydrous (perfectly dry) conditions, as Grignard reagents react vigorously with water. sigmaaldrich.comlibretexts.org Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are typically used. ebsco.com A patent for preparing methyl phenyl chlorosilane outlines a similar process where phenyl magnesium chloride is reacted with methyl trichlorosilane. google.com

| Step | Starting Silane | Grignard Reagent | Intermediate/Final Product |

|---|---|---|---|

| 1 | Methyltrichlorosilane (CH3SiCl3) | Phenylmagnesium Chloride (C6H5MgCl) | Methylphenyldichlorosilane (CH3(C6H5)SiCl2) |

| 2 | Methylphenyldichlorosilane (CH3(C6H5)SiCl2) | Hexylmagnesium Chloride (C6H13MgCl) | Phenylhexylmethyl chlorosilane (C6H5(C6H13)(CH3)SiCl) |

Modern synthetic chemistry has developed catalytic methods that offer alternative routes to forming C-Si bonds with high selectivity and functional group tolerance. Transition metal catalysis, particularly with copper or nickel, can facilitate the cross-coupling of organic halides with chlorosilanes. rsc.orgorganic-chemistry.org

One study demonstrated an efficient copper-catalyzed system for the cross-coupling of various aryl iodides with chlorosilanes under reductive conditions. rsc.org This approach avoids the pre-formation of highly reactive organometallic reagents like Grignard reagents, offering a more direct route. rsc.org Another approach involves nickel-catalyzed cycloaddition reactions, where trichlorosilanes can be used as a "Si-1" synthon to construct cyclic chlorosilanes, which then act as versatile platforms for further functionalization. chemrxiv.org Such catalytic methods provide powerful tools for creating structurally diverse organosilanes and could be adapted for the synthesis of complex molecules like Phenylhexylmethyl chlorosilane, potentially offering higher efficiency and milder reaction conditions than traditional methods.

| Catalyst System | Reaction Type | Reactants | Key Finding | Reference |

|---|---|---|---|---|

| Copper (Cu) | Reductive Cross-Coupling | Aryl/Vinyl Iodides + Chlorosilanes | Provides a general and practical platform for Csp²–Si bond formation without pre-forming organometallic reagents. | rsc.org |

| Nickel (Ni) with Phosphine-Nitrogen Ligands | [4+1] Sila-Cycloaddition | 1,3-Dienes + Trichlorosilanes | Creates five-membered cyclic chlorosilanes that can be used as versatile intermediates for divergent synthesis. | chemrxiv.org |

| Zinc (Zn) | Nucleophilic Substitution | Organomagnesium Reagents + Chlorosilanes | Affords a broad range of tetraorganosilanes under mild conditions and is scalable. | organic-chemistry.org |

Catalytic Pathways for Selective Chlorosilane Formation

Transition Metal Catalysis (e.g., Nickel, Ruthenium, Palladium)

The formation of the crucial carbon-silicon (C-Si) bond in organochlorosilanes is frequently accomplished through transition metal catalysis, which offers a powerful and versatile synthetic tool. researchgate.net These methods provide pathways to functionalized, high-value molecules by assembling simpler units in a single step. mdpi.com Catalysis by metals such as nickel, ruthenium, and palladium has streamlined the synthesis of complex molecules under mild conditions. frontiersin.orgbeilstein-journals.org

Nickel-catalyzed cross-coupling reactions have emerged as a particularly effective strategy for C-Si bond formation. researchgate.net This approach allows for the coupling of chlorosilanes with various carbon electrophiles, accommodating a wide range of functional groups. researchgate.net For instance, an electron-rich Ni(0)/PCy3 complex has proven effective in catalyzing the reaction between dichlorosilanes and organoaluminum reagents to yield monosubstituted products. researchgate.net Similarly, the coupling of chlorosilanes with aryl halides, such as phenyl bromides, is efficiently catalyzed by nickel complexes, demonstrating good functional group tolerance and high step economy. researchgate.net

Palladium and ruthenium have also found application in organosilane synthesis. Palladium-catalyzed arylation is a key reaction in organic synthesis via transition metal catalysis. mdpi.com Ruthenium catalysts, while sometimes less active than other metals, exhibit excellent functional group tolerance in olefin metathesis reactions, a principle that can be extended to complex molecule synthesis. mdpi.com More advanced strategies involve the intramolecular coupling of Si-H bonds with C-H bonds, catalyzed by rhodium and iridium complexes, to create cyclic silicon-containing structures (silacycles). frontiersin.org These reactions showcase the potential for transition metals to activate otherwise inert bonds and assemble complex molecular architectures. frontiersin.org

Table 1: Overview of Transition Metal Catalysis in Organosilane Synthesis

| Catalyst System | Reactants | Product Type | Key Advantages |

|---|---|---|---|

| Nickel (Ni) | Chlorosilanes + Organoaluminum Reagents/Aryl Halides | Aryl/Alkyl-substituted Silanes | High efficiency, good functional group tolerance, mild reaction conditions. researchgate.net |

| Palladium (Pd) | Aryl Halides + Silylating Agents | Arylsilanes | Broad substrate scope, widely used in C-O and C-S bond formation. beilstein-journals.org |

| Ruthenium (Ru) | Olefins/Alkanes + Hydrosilanes | Silacycles / Alkylsilanes | Excellent functional group tolerance, useful for complex cyclizations. mdpi.comfrontiersin.org |

Mechanochemical Synthesis Approaches for Organochlorosilanes

Mechanochemical synthesis represents a significant advancement toward green and efficient chemical production. This solvent-free method utilizes mechanical force, typically through ball milling, to initiate chemical reactions. nih.gov The approach is noted for being energy-efficient, time-saving, and atom-economical. nih.gov

For organosilicon compounds, mechanochemistry offers a safe and direct route for synthesis. colab.ws Research has demonstrated the feasibility of a gram-scale direct synthesis of methylmethoxysilanes from elemental silicon and dimethyl ether without the need for solvents or pre-prepared contact masses. researchgate.net This process shows high selectivity and silicon conversion, highlighting its potential for producing organosilicon monomers more sustainably. researchgate.net The direct synthesis of organochlorosilanes often involves reacting a silicon-copper contact mass with an organohalide, a process that can be hazardous and energy-intensive. researchgate.net Mechanochemical methods can mitigate some of these challenges. colab.wsgoogle.com The application of this technique to produce more complex molecules like Phenylhexylmethyl chlorosilane could involve the milling of elemental silicon with appropriate phenyl, hexyl, and methyl halides, potentially with a copper catalyst.

Table 2: Features of Mechanochemical Synthesis

| Feature | Description |

|---|---|

| Solvent-Free | Reactions are conducted in the solid state, reducing hazardous waste and simplifying purification. nih.gov |

| Energy Efficiency | Mechanical energy is transferred directly to reactants, often requiring less overall energy than conventional heating. nih.gov |

| Safety | Eliminates risks associated with high-temperature, high-pressure reactions and flammable solvents. colab.ws |

| Direct Synthesis | Enables reactions directly from elemental precursors, such as silicon, potentially shortening synthetic routes. researchgate.net |

Advanced Synthetic Strategies and Yield Optimization in Organochlorosilane Production

Optimizing the synthesis of a specific, multi-substituted organochlorosilane like Phenylhexylmethyl chlorosilane requires advanced strategic planning to maximize yield and minimize side products. solubilityofthings.com Retrosynthetic analysis, a method of deconstructing a target molecule into simpler precursors, is a foundational strategy for designing efficient synthetic pathways. solubilityofthings.comfiveable.me

One of the most established methods for creating specific organosilanes is the Grignard reaction. A patented method for producing methyl phenyl chlorosilane involves reacting phenyl magnesium chloride (a Grignard reagent) with methyltrichlorosilane. google.com This approach is noted for its controllable reaction conditions, high yield, and low cost, making it suitable for industrial application. google.com Applying this to Phenylhexylmethyl chlorosilane would likely involve a multi-step process, perhaps first reacting hexylmagnesium bromide with methyltrichlorosilane, followed by a subsequent reaction with phenylmagnesium chloride, or vice versa, with careful control of stoichiometry at each step to achieve the desired trisubstituted product.

Yield optimization also involves the careful selection of reaction conditions, including temperature, solvent, and catalysts, and considering alternative pathways that may offer greater efficiency. fiveable.megoogle.com For instance, the disproportionation of trichlorosilane is a large-scale industrial process to produce silane and other chlorosilanes, and while the equilibrium constants may not favor a specific product, extensive recycling of byproducts can drive the reaction toward the desired outcome. google.com Furthermore, developing novel synthetic strategies, inspired by principles from biomimicry or utilizing advanced data analysis, can lead to more efficient and sustainable production methods. engineering.org.cn

Table 3: Comparison of Synthetic Strategies for Organochlorosilanes

| Strategy | Description | Potential for Yield Optimization |

|---|---|---|

| Grignard Reaction | Reaction of an organomagnesium halide with a chlorosilane precursor (e.g., methyltrichlorosilane). google.com | High yield can be achieved through controlled, stepwise addition of reagents and optimization of temperature and solvent. google.com |

| Direct Synthesis | Reaction of elemental silicon with organohalides, typically with a copper catalyst. researchgate.netsilicones.eu | Primarily for simpler chlorosilanes; yield of complex products is low due to multiple side reactions. google.com |

| Transition Metal Cross-Coupling | Catalytic coupling of a silylating agent with an organic halide. researchgate.net | Offers high selectivity and functional group tolerance, improving yield by minimizing unwanted side reactions. researchgate.net |

| Retrosynthetic Analysis | A planning method to logically break down the target molecule into available starting materials. solubilityofthings.com | Improves overall process efficiency and yield by identifying the most logical and high-yielding reaction sequence. solubilityofthings.com |

Reactivity and Reaction Mechanisms of Phenylhexylmethyl Chlorosilane

Fundamental Reactivity of the Si-Cl Bond in Chlorosilanes

The chemistry of Phenylhexylmethyl chlorosilane is fundamentally governed by the nature of the silicon-chlorine (Si-Cl) bond. This bond is highly polarized due to the significant difference in electronegativity between silicon (1.90) and chlorine (3.16), which makes the silicon atom highly electrophilic and susceptible to nucleophilic attack. Chlorosilanes, as a class of compounds, are recognized for their reactivity, particularly with water and other protic nucleophiles. wikipedia.orgnoaa.gov

The Si-Cl bond is thermodynamically strong but kinetically labile. Its cleavage is a key step in most reactions involving chlorosilanes. Density functional theory (DFT) studies on the adsorption of various chlorosilanes on silicon surfaces have shown that the scission of the Si-Cl bond is often a favored pathway over other bonds, such as Si-H, when present. acs.org This inherent reactivity allows chlorosilanes to serve as versatile reagents and intermediates in numerous chemical processes, from the production of silicones to their use in advanced materials and organic synthesis. wikipedia.orgacs.org An electroreductive approach has also been developed to activate the strong Si-Cl bond for radical silylation reactions, highlighting its potential for cleavage under specific electrochemical conditions. organic-chemistry.org

Table 1: General Properties of the Si-Cl Bond

| Property | Description | Implication for Reactivity |

| Polarity | High, due to the electronegativity difference between Si and Cl. | The silicon atom is electrophilic and a prime target for nucleophiles. |

| Bond Strength | Thermodynamically strong. | Requires specific conditions (e.g., catalysis, electrochemistry) for cleavage in certain reaction pathways. organic-chemistry.org |

| Lability | Kinetically reactive towards nucleophiles. | Facilitates reactions like hydrolysis, alcoholysis, and substitution. |

| Reactivity Driver | Serves as a leaving group in nucleophilic substitution reactions. | Enables the formation of new bonds to silicon (e.g., Si-O, Si-C). |

Hydrolysis and Condensation Reactions Leading to Silanols and Siloxanes

A hallmark reaction of chlorosilanes, including Phenylhexylmethyl chlorosilane, is their rapid hydrolysis upon contact with water. wikipedia.orgnoaa.gov This reaction proceeds via nucleophilic attack of water on the electrophilic silicon center, leading to the displacement of the chloride ion and the formation of a silanol (B1196071) (a compound containing a Si-OH group). The liberated chlorine atom immediately reacts with a proton from water to form hydrogen chloride (HCl). wikipedia.orgeuropa.eu

The general steps for the hydrolysis and subsequent condensation are:

Hydrolysis: The Si-Cl bond reacts with water to form a silanol (R₃Si-OH) and hydrochloric acid. gelest.com

Ph(Hex)(Me)Si-Cl + H₂O → Ph(Hex)(Me)Si-OH + HCl

Condensation: The newly formed silanols are often unstable and readily undergo condensation reactions. This can occur between two silanol molecules (releasing a water molecule) or between a silanol and another chlorosilane molecule (releasing HCl) to form a siloxane, which is characterized by a stable Si-O-Si linkage. europa.eugelest.com

2 Ph(Hex)(Me)Si-OH → Ph(Hex)(Me)Si-O-Si(Me)(Hex)Ph + H₂O

Ph(Hex)(Me)Si-OH + Ph(Hex)(Me)Si-Cl → Ph(Hex)(Me)Si-O-Si(Me)(Hex)Ph + HCl

The structure of the resulting siloxane is heavily influenced by the organic substituents on the silicon atom. The presence of bulky groups, such as the phenyl and hexyl groups in Phenylhexylmethyl chlorosilane, sterically hinders the condensation process. This can favor the formation of stable monomeric silanols or simple dimeric siloxanes rather than high-molecular-weight polysiloxane polymers. gelest.com The hydrolytic condensation of organotrialkoxysilanes has been shown to generate a significant fraction of intramolecular cycles, leading to closed structures, a behavior influenced by the organic substituents. conicet.gov.ar

Table 2: Hydrolysis and Condensation Pathway

| Step | Reactants | Products | Byproduct |

| 1. Hydrolysis | Phenylhexylmethyl chlorosilane, Water | Phenylhexylmethyl silanol | Hydrogen Chloride |

| 2. Condensation (Water elimination) | 2 x Phenylhexylmethyl silanol | Bis(phenylhexylmethyl)disiloxane | Water |

| 3. Condensation (HCl elimination) | Phenylhexylmethyl silanol, Phenylhexylmethyl chlorosilane | Bis(phenylhexylmethyl)disiloxane | Hydrogen Chloride |

Phenylhexylmethyl Chlorosilane in Catalytic Cross-Coupling Reactions

While specific documented examples focusing solely on Phenylhexylmethyl chlorosilane in catalytic cross-coupling are not widespread, the reactivity of chlorosilanes in these transformations is a well-established field. The principles governing these reactions are applicable to Phenylhexylmethyl chlorosilane, which can act as an electrophilic silicon source.

Silylative difunctionalization involves the addition of a silicon group and another functional group across a double or triple bond in a single catalytic step. Nickel-catalyzed three-component, cross-electrophile reactions have been developed for the silylative difunctionalization of 1,3-dienes using chlorosilanes and aryl bromides. nih.gov In this process, the chlorosilane and the diene react first, followed by coupling with the aryl bromide, leading to 1,2-linear-silylated products under mild conditions. nih.gov This methodology expands the scope of cross-electrophile reactions beyond alkyl-carbonations to include silicon chemistry. nih.gov

Reductive cross-coupling, or cross-electrophile coupling, is a powerful strategy that joins two different electrophiles using a transition-metal catalyst and a stoichiometric reductant. wikipedia.org This approach avoids the need for pre-formed organometallic nucleophiles. Nickel-catalyzed reductive cross-coupling has been successfully applied to form C(sp³)–Si bonds by reacting α-cyano alkyl electrophiles with chlorosilanes, using elemental zinc as the reductant. nih.gov This marks a significant advance, enabling the coupling of two distinct electrophilic partners to form a silicon-carbon bond. nih.gov

However, the nature of the substituents on the silicon atom is critical. In some reported systems, chlorosilanes bearing a phenyl group did not yield the desired α-cyano silane (B1218182), instead converting to disilanes and disiloxanes. nih.gov This suggests that the specific combination of catalyst, ligands, and the steric and electronic profile of the chlorosilane, such as Phenylhexylmethyl chlorosilane, would be crucial for achieving successful C–Si bond formation.

Silylative Difunctionalization

Mechanistic Investigations of Phenylhexylmethyl Chlorosilane Transformations

The mechanisms of reactions involving chlorosilanes are intricately linked to the choice of catalyst and ligands, which dictate the reaction pathway and selectivity.

In transition-metal-catalyzed cross-coupling reactions, the catalyst and its associated ligands play a central role in activating the reactants and guiding the formation of the desired products. uwo.ca For reductive cross-couplings involving chlorosilanes, nickel complexes are commonly employed. wikipedia.orgnih.gov

The catalytic cycle typically involves several key steps:

Reduction of the Catalyst: The stoichiometric reductant (e.g., Mn or Zn) reduces the nickel(II) precatalyst to a highly reactive nickel(0) species.

Oxidative Addition: The nickel(0) complex reacts with one of the electrophiles. In cross-electrophile couplings of aryl and alkyl halides, the aryl halide typically undergoes oxidative addition to the Ni(0) center first. wikipedia.org

Second Electrophile Activation: The second electrophile (e.g., the chlorosilane or an alkyl halide) is activated, often forming a radical intermediate.

Reductive Elimination: The two organic fragments combine, and the desired cross-coupled product is released from the nickel center, regenerating a nickel species that can re-enter the catalytic cycle.

Examination of Intermediate Species and Transition States

The reactions of Phenylhexylmethyl chlorosilane, like other chlorosilanes, proceed through various intermediate species and transition states that dictate the reaction pathway and product formation. In nucleophilic substitution reactions, which are characteristic of chlorosilanes, the silicon atom is the electrophilic center.

A key feature of these reactions is the potential formation of a pentacoordinate silicon intermediate . When a nucleophile attacks the silicon atom, the geometry around the silicon can temporarily shift from tetrahedral to a trigonal bipyramidal or square pyramidal structure. This hypervalent intermediate is a high-energy species that quickly resolves to a more stable tetrahedral product. crunchchemistry.co.uk The nature of the substituents on the silicon—in this case, phenyl, hexyl, and methyl groups—influences the stability and accessibility of this intermediate.

The transition state in these substitution reactions, such as hydrolysis or alcoholysis, is the highest energy point on the reaction coordinate, representing the arrangement of atoms as the Si-Cl bond is breaking and a new Si-O bond is forming. iitk.ac.in The steric bulk of the phenyl and hexyl groups can influence the geometry of this transition state, potentially hindering the approach of the nucleophile and thus affecting the reaction rate. The stereochemistry of this activated transition-state structure is a critical factor in controlling the selectivity of such reactions.

For multi-step reactions, various intermediates may be formed and consumed. libretexts.org For instance, in catalyzed reactions, the catalyst can form a complex with the chlorosilane, activating it for subsequent steps. The identification and characterization of these transient species are crucial for understanding the detailed mechanism of a reaction. crunchchemistry.co.uk

Kinetic and Thermodynamic Considerations of Reactions

The kinetics and thermodynamics of reactions involving Phenylhexylmethyl chlorosilane are governed by both the electronic and steric properties of its organic substituents.

Kinetic Considerations: The rate of reaction is significantly influenced by the activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed. libretexts.org For Phenylhexylmethyl chlorosilane, the bulky phenyl and long-chain hexyl groups create considerable steric hindrance around the silicon center. This steric crowding can slow down the rate of nucleophilic attack compared to smaller chlorosilanes like trimethylchlorosilane. The rate of a reaction is dependent on the rate constant (k) and the concentration of the reactants. libretexts.org

The activation energy for chlorosilane reactions can vary. For example, studies on the dismutation of chlorosilanes have found activation energies not exceeding 40 kJ/mol, suggesting that the process rate may be controlled by adsorption-desorption steps. mdpi.com The temperature at which a reaction is carried out also plays a crucial role; higher temperatures provide more energy to the molecules, increasing the rate constant and thus the reaction speed. libretexts.org

Thermodynamic Considerations: From a thermodynamic perspective, reactions of chlorosilanes are often highly favorable. The driving force for many of its reactions, particularly hydrolysis and silanization, is the formation of a very strong and stable silicon-oxygen (Si-O) bond. The change in Gibbs Free Energy (ΔG) for these reactions is typically negative, indicating a spontaneous or exergonic process. libretexts.org

Derivatization Reactions of Phenylhexylmethyl Chlorosilane

The presence of a reactive chloro group makes Phenylhexylmethyl chlorosilane a versatile precursor for introducing the phenylhexylmethylsilyl moiety into a variety of molecular structures and onto surfaces.

Formation of Organosilicon Polymers and Oligomers

Phenylhexylmethyl chlorosilane, as a monofunctional chlorosilane (containing only one reactive chlorine atom), primarily acts as a chain-terminating agent or an end-capper in polymerization reactions. In both addition (chain-growth) and condensation (step-growth) polymerizations that produce silicones (polysiloxanes), the growth of the polymer chain relies on monomers with two or more reactive sites (e.g., dichlorosilanes). allen.inmt.comuomustansiriyah.edu.iq

When Phenylhexylmethyl chlorosilane is introduced into such a polymerizing system, it reacts with the growing end of a polymer chain. Once it has attached, there are no further reactive sites on that end, and the chain growth is terminated. This allows for precise control over the molecular weight and properties of the resulting silicone oligomer or polymer. By adjusting the ratio of chain-extending monomers to the Phenylhexylmethyl chlorosilane end-capper, polymers with specific chain lengths can be synthesized. mt.com

While it cannot form a polymer on its own, its role is critical in the synthesis of well-defined polysiloxanes with specific properties conferred by the phenyl and hexyl groups, such as altered solubility, thermal stability, and refractive index.

Introduction of Diverse Organic Functionalities onto Silicon

The chlorine atom in Phenylhexylmethyl chlorosilane is a good leaving group, enabling its substitution by a wide range of nucleophiles. This allows for the covalent attachment of the phenylhexylmethylsilyl group to various organic molecules, a process known as derivatization. nih.govnih.gov

Common derivatization reactions include:

Hydrolysis: Reaction with water replaces the chlorine atom with a hydroxyl group (-OH), forming Phenylhexylmethylsilanol. This silanol can then undergo self-condensation to form a disiloxane.

Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a base (like pyridine (B92270) or a tertiary amine to scavenge the HCl byproduct) yields the corresponding alkoxy- or aryoxysilanes (Si-O-R).

Amination: Reaction with primary or secondary amines yields silylamines (Si-N-R₂).

Grignard and Organolithium Reactions: Reaction with organometallic reagents (e.g., R'-MgBr or R'-Li) allows for the formation of a new silicon-carbon bond, replacing the chlorine with another organic group (R').

These reactions are fundamental in organosilicon chemistry for synthesizing more complex molecules where the specific properties of the phenylhexylmethylsilyl group are desired.

Surface Modification via Silanization Reactions

Phenylhexylmethyl chlorosilane is an effective agent for surface modification through a process called silanization. This technique is used to alter the chemical properties of surfaces, particularly those rich in hydroxyl (-OH) groups, such as glass, silica (B1680970), quartz, and various metal oxides. researchgate.netnih.gov

The mechanism involves the reaction of the Si-Cl group with the surface hydroxyls. This forms a strong, stable covalent siloxane bond (Si-O-Surface), with the elimination of hydrogen chloride (HCl) as a byproduct. researchgate.net The result is a self-assembled monolayer (SAM) where the substrate is coated with a layer of phenylhexylmethylsilyl groups.

The long hexyl chain and the bulky phenyl group create a nonpolar, hydrophobic surface. This modification drastically changes the surface energy and wettability, as demonstrated by an increase in the water contact angle. stanford.edu Such hydrophobic surfaces are valuable for a range of applications, including creating water-repellent coatings, reducing friction, and preventing the adhesion of unwanted materials. The efficacy of silanization is often improved by pre-treating the surface, for instance with an oxygen plasma, to increase the density of hydroxyl groups. stanford.edu

Below is a table summarizing the expected changes in surface properties after silanization with Phenylhexylmethyl chlorosilane.

| Property | Before Silanization (e.g., Silica Surface) | After Silanization with Phenylhexylmethyl chlorosilane |

| Chemical Composition | Primarily SiO₂, rich in surface Si-OH groups | Surface covered with -O-Si(CH₃)(C₆H₅)(C₆H₁₃) groups |

| Wettability | Hydrophilic | Hydrophobic |

| Water Contact Angle | Low (< 10°) stanford.edu | High (> 90°, typically) |

| Surface Energy | High | Low |

| Friction | Relatively High | Reduced |

| Adhesion | Prone to adhesion of polar substances and water | Reduced adhesion, anti-fouling properties |

Advanced Characterization Techniques for Phenylhexylmethyl Chlorosilane and Its Derivatives

Spectroscopic Analysis

Spectroscopic methods are indispensable for elucidating the structural features of Phenylhexylmethyl chlorosilane.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ²⁹Si)

NMR spectroscopy is a powerful tool for determining the molecular structure of Phenylhexylmethyl chlorosilane.

¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms. For Phenylhexylmethyl chlorosilane, characteristic signals would be expected for the phenyl, hexyl, and methyl protons. The phenyl protons typically appear in the aromatic region (around 7-8 ppm), while the aliphatic protons of the hexyl and methyl groups would be found at higher field (upfield). youtube.com The integration of the peaks corresponds to the ratio of the number of protons of each type.

¹³C NMR: Carbon-13 NMR offers insights into the carbon skeleton of the molecule. youtube.com Each unique carbon atom in Phenylhexylmethyl chlorosilane would give a distinct signal. hmdb.cahmdb.ca The chemical shifts would differentiate the aromatic carbons of the phenyl group from the aliphatic carbons of the hexyl and methyl groups. youtube.com The general trend observed is that carbons attached to electronegative atoms, like the silicon in this case, will appear further downfield. youtube.com

²⁹Si NMR: Silicon-29 NMR is particularly valuable for organosilane compounds, as it directly probes the silicon nucleus. The chemical shift of the ²⁹Si nucleus is highly sensitive to its bonding environment. magritek.com For Phenylhexylmethyl chlorosilane, the ²⁹Si chemical shift would be influenced by the presence of the phenyl, hexyl, methyl, and chloro substituents. The majority of ²⁹Si NMR shifts are found in a range between +50 and -200 ppm. pascal-man.com Theoretical calculations, including relativistic spin-orbit effects, can be employed to predict and accurately interpret ²⁹Si NMR chemical shifts, especially for chlorosilanes. rsc.orgrsc.org

| Nucleus | Typical Chemical Shift Range (ppm) | Information Obtained |

| ¹H | Aromatic: ~7-8; Aliphatic: ~0-3 | Number and environment of hydrogen atoms. |

| ¹³C | Aromatic: ~120-140; Aliphatic: ~10-70 | Carbon framework of the molecule. |

| ²⁹Si | +50 to -200 | Electronic environment around the silicon atom. |

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of specific functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of specific bonds. In Phenylhexylmethyl chlorosilane, one would expect to observe characteristic absorption bands for:

C-H stretching vibrations of the aromatic phenyl group and the aliphatic hexyl and methyl groups.

Si-C stretching vibrations.

Si-Cl stretching vibration.

Vibrations associated with the phenyl ring. FT-IR spectroscopy can be used to identify products in the reactor effluent gas during the synthesis of chlorosilanes. google.com

Raman Spectroscopy: Raman spectroscopy is especially effective for analyzing non-polar bonds and symmetric vibrations. nih.gov It can be a powerful tool for identifying organic moieties in hybrid silicas. nih.gov For Phenylhexylmethyl chlorosilane, Raman spectroscopy would be sensitive to the Si-Si bonds (if any are present as impurities or in derivatives) and the symmetric vibrations of the phenyl ring. rsc.org This technique has been used to study the composition of contact masses used in the direct synthesis of alkoxysilanes. ineosopen.org

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |

| C-H (aromatic) stretch | 3100-3000 | IR, Raman |

| C-H (aliphatic) stretch | 3000-2850 | IR, Raman |

| Si-C stretch | 1250-750 | IR, Raman |

| Si-Cl stretch | 600-450 | IR, Raman |

| Phenyl ring modes | 1600-1450 | IR, Raman |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. libretexts.org For Phenylhexylmethyl chlorosilane, the mass spectrum would show a molecular ion peak (M+) corresponding to the mass of the entire molecule. libretexts.org The fragmentation pattern, which arises from the breakup of the molecular ion into smaller charged fragments, can provide valuable structural information. libretexts.orglibretexts.org Common fragmentation pathways for organosilanes include cleavage of the Si-C and C-C bonds. The presence of chlorine would be indicated by the characteristic isotopic pattern of its two stable isotopes, ³⁵Cl and ³⁷Cl. Dual-stage mass spectrometry (MS/MS) can provide even more detailed structural information about the molecule's connectivity. lcms.cz

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. tandfonline.com When Phenylhexylmethyl chlorosilane or its derivatives are used to modify surfaces, XPS is an invaluable tool for characterizing the resulting thin films. diva-portal.orgresearchgate.net

High-resolution XPS can quantify the surface coverage of silane (B1218182) monolayers. nih.govmdpi.com By analyzing the core level spectra of elements like Si, C, O, and Cl, one can determine the chemical bonding states and the thickness of the silane layer. tandfonline.comacs.org For instance, the Si 2p spectrum can distinguish between silicon in the silane and silicon in a silica (B1680970) substrate. acs.org Angle-resolved XPS (ARXPS) can provide depth-profiling information, revealing the spatial arrangement and thickness of the functionalization layer. mdpi.comnih.govacs.org

Chromatographic and Separation Techniques

Chromatographic methods are essential for separating Phenylhexylmethyl chlorosilane from reaction mixtures, impurities, or its derivatives.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. phenomenex.com Given the likely volatility of Phenylhexylmethyl chlorosilane, GC is a suitable method for its analysis. dakenchem.com In a GC analysis, the compound is vaporized and passed through a column with a stationary phase. The separation is based on the differential partitioning of the components between the mobile gas phase and the stationary phase. nih.gov

Organochlorosilanes can be analyzed by GC to determine their purity and to separate them from other substances like aluminum chloride. justia.com The choice of the stationary phase is critical for achieving good separation. google.com A detector, such as a thermal conductivity detector (TCD) or a mass spectrometer (in GC-MS), is used for quantification and identification of the eluted components. google.compsu.edu GC-MS combines the separation power of GC with the identification capabilities of MS, making it a highly effective tool for analyzing complex mixtures of chlorosilanes. psu.edu

| Technique | Principle | Application for Phenylhexylmethyl Chlorosilane |

| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Purity assessment, separation from starting materials and byproducts. |

| GC-Mass Spectrometry (GC-MS) | GC separation followed by mass spectrometric detection. | Identification and quantification of impurities and derivatives. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for separating, identifying, and quantifying components in a mixture. libretexts.org In the context of Phenylhexylmethyl chlorosilane, HPLC serves two primary functions: analyzing the purity of the silane itself and characterizing the stationary phases that are functionalized with it or similar organochlorosilanes.

Detailed Research Findings: Organochlorosilanes, including compounds like Phenylhexylmethyl chlorosilane, are fundamental reagents used to create bonded stationary phases in HPLC columns. libretexts.org The silane reacts with the surface of silica particles to form a covalently bonded layer, and the nature of the organic group (in this case, phenylhexylmethyl) dictates the separation properties of the column. libretexts.orgdakenchem.com For reverse-phase HPLC, where the stationary phase is nonpolar, a long-chain alkylphenyl group provides the necessary hydrophobicity to separate analytes from a polar mobile phase. msu.edu

The analysis of Phenylhexylmethyl chlorosilane itself would involve using a suitable HPLC method to detect and quantify any impurities or byproducts from its synthesis. A normal-phase HPLC setup might be employed, given the reactive nature of the Si-Cl bond. The resulting chromatogram would provide data on the retention time and peak area for the main compound and any impurities, allowing for precise purity determination. libretexts.org

Below is a data table illustrating a hypothetical HPLC analysis for assessing the purity of a Phenylhexylmethyl chlorosilane sample.

Table 1: Hypothetical HPLC Purity Analysis of Phenylhexylmethyl Chlorosilane

| Peak ID | Retention Time (minutes) | Peak Area (mAU*s) | % Area | Compound Identity |

|---|---|---|---|---|

| 1 | 2.15 | 15.8 | 1.1 | Solvent/Impurity |

| 2 | 3.48 | 21.2 | 1.5 | Unidentified Byproduct |

| 3 | 5.62 | 1389.0 | 97.1 | Phenylhexylmethyl chlorosilane |

Microscopy and Imaging Techniques for Modified Surfaces

Microscopy techniques are indispensable for visualizing the effects of surface modification with Phenylhexylmethyl chlorosilane at the micro- and nanoscale. They provide direct visual evidence of how the silane alters the surface topography and forms distinct layers.

Scanning Electron Microscopy (SEM) is a primary tool for examining the surface topography and morphology of materials. nanoscience.com When a substrate is treated with Phenylhexylmethyl chlorosilane, SEM is used to assess the uniformity, texture, and integrity of the resulting silane layer. uzh.ch

Detailed Research Findings: SEM imaging can reveal significant changes in the surface appearance after silanization. An untreated substrate might show a specific morphology, such as the grain structure of a metal or the smooth surface of polished silicon. After modification, SEM images can confirm the presence of a conformal coating. nih.gov Researchers look for evidence of a uniform layer without significant aggregation, cracks, or voids, which would indicate a successful and high-quality modification. uzh.ch The technique is sensitive to topographical changes, making it excellent for visualizing how the silane coating covers and alters the original surface features. nanoscience.com Differences in coating quality, such as the formation of islands versus a continuous film, are readily observable. iaea.org

The table below summarizes typical observations from SEM analysis of a surface before and after modification.

Table 2: SEM Observations of a Substrate Surface Modified with Phenylhexylmethyl Chlorosilane

| Sample State | Observable Features | Interpretation |

|---|---|---|

| Before Modification | Clearly defined substrate features (e.g., grain boundaries, polishing marks). Surface appears clean. | Baseline topography of the original material. |

| After Modification | Substrate features appear softened or obscured by a thin film. Surface may show a fine, uniform texture. | Successful deposition of a conformal silane layer. |

| Poor Modification | Presence of large aggregates, bare patches, or cracks in the coating. | Incomplete or non-uniform silanization, potentially due to improper reaction conditions. |

While SEM provides a surface view, Transmission Electron Microscopy (TEM) is used to analyze a cross-section of the modified material. iaea.org This allows for the direct visualization and measurement of the silane layer's thickness.

Detailed Research Findings: For a surface modified with Phenylhexylmethyl chlorosilane, a thin cross-section of the sample is prepared and analyzed with TEM. This provides an edge-on view of the interface between the substrate and the coating. The silane layer appears as a distinct band on top of the substrate material, and its thickness can be measured with high precision (nanometer scale). iaea.orgresearchgate.net This quantitative data is crucial for correlating deposition parameters with film thickness and, subsequently, with the functional properties of the modified surface. Studies on similar silane systems have shown that TEM can effectively quantify layer thickness and its variation across the sample. iaea.orgresearchgate.net

The following table presents hypothetical TEM data for silane layers formed under different deposition conditions.

Table 3: TEM-Measured Thickness of Phenylhexylmethyl Chlorosilane Layers

| Sample ID | Deposition Time (minutes) | Silane Concentration (mM) | Average Layer Thickness (nm) |

|---|---|---|---|

| A | 5 | 10 | 8.5 ± 0.7 |

| B | 15 | 10 | 21.2 ± 1.5 |

Scanning Electron Microscopy (SEM)

Elemental and Compositional Analysis (e.g., Energy-Dispersive X-ray Spectroscopy (EDX))

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique, typically coupled with SEM, that provides elemental and compositional information about a sample. nih.gov It is used to confirm the successful grafting of the silane onto the surface by detecting the elements it contains.

Detailed Research Findings: When a surface is modified with Phenylhexylmethyl chlorosilane (C₁₃H₂₁ClSi), an EDX analysis of the surface is expected to show the presence of Silicon (Si), Carbon (C), and potentially Chlorine (Cl) if the reaction is incomplete or if the Si-Cl group is part of the final structure. An EDX spectrum of an unmodified substrate (e.g., a silicon wafer or aluminum) would show peaks corresponding only to its constituent elements (e.g., Si, O, Al). After modification, new peaks corresponding to the elements from the silane will appear in the spectrum. researchgate.net EDX can also be used to create elemental maps, which show the spatial distribution of these elements across the surface, providing a powerful way to verify the uniformity of the silane coating. rsc.orgdiva-portal.org

The table below shows a hypothetical comparison of elemental compositions detected by EDX.

Table 4: Hypothetical EDX Elemental Analysis of a Modified Silicon Wafer

| Element | Weight % (Unmodified Wafer) | Weight % (Modified Wafer) | Interpretation |

|---|---|---|---|

| Oxygen (O) | 46.7 | 35.2 | Present from native oxide layer; relative % decreases. |

| Silicon (Si) | 53.3 | 51.5 | Substrate peak remains dominant; relative % decreases slightly. |

| Carbon (C) | 0.0 | 11.1 | New peak confirms presence of the phenyl and hexyl groups. |

X-ray Diffraction (XRD) for Structural Elucidation

X-ray Diffraction (XRD) is a primary technique for investigating the crystallographic structure of materials. nih.gov It can be used to analyze the structure of Phenylhexylmethyl chlorosilane derivatives or to determine if the silanization process alters the crystalline structure of the underlying substrate.

Detailed Research Findings: In the context of Phenylhexylmethyl chlorosilane, XRD can be applied in several ways. If the silane is used to create novel organosilicon derivatives that are crystalline, XRD is essential for determining their precise atomic structure. rsc.orggoogle.co.il When used to modify a crystalline substrate, XRD patterns taken before and after silanization can be compared. A lack of change in the substrate's diffraction peaks would indicate that the modification is purely a surface phenomenon and does not alter the bulk crystal structure. Conversely, if the silane interacts more deeply or induces a structural change, shifts in peak positions or changes in peak intensities might be observed. For organosilane-modified fillers used in polymer composites, XRD is used to characterize the amorphous and crystalline nature of the filler material. researchgate.net

The table below illustrates hypothetical XRD data for a crystalline substrate, showing no change in the bulk structure after surface modification.

Table 5: Hypothetical XRD Peak Data for a Crystalline Substrate Before and After Silanization

| Sample | 2θ (degrees) | d-spacing (Å) | Miller Index (hkl) | Interpretation |

|---|---|---|---|---|

| Before Modification | 28.44 | 3.136 | (111) | Characteristic peak of the substrate. |

| 47.30 | 1.920 | (220) | Characteristic peak of the substrate. | |

| After Modification | 28.45 | 3.135 | (111) | No significant change in peak position or intensity. |

Computational and Theoretical Studies of Phenylhexylmethyl Chlorosilane

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in understanding the electronic structure and reactivity of molecules. unipd.itrsc.orgnih.gov These methods can predict a wide range of molecular properties, including geometries, energies, and reaction pathways. rsc.org

Electronic Structure and Bonding Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Self-consistent field (SCF) calculations, often employing effective core potentials (ECPs) for heavier atoms like silicon, are a common starting point for investigating the electronic environment of organosilanes. koreascience.kr Studies on various chlorosilanes have demonstrated the reliability of ECPs in reproducing results from all-electron calculations, highlighting the importance of including polarization functions for second-row elements to achieve accurate descriptions. koreascience.kr

For phenylhexylmethyl chlorosilane, quantum chemical calculations would reveal the distribution of electron density, identifying the partial positive charge on the silicon atom and the partial negative charges on the more electronegative chlorine and carbon atoms. lsu.edu This charge distribution is crucial for understanding the molecule's reactivity, particularly the susceptibility of the silicon atom to nucleophilic attack.

Natural Bond Orbital (NBO) analysis is another powerful technique used to understand bonding in molecules. For instance, in studies of related phosphasilenes, NBO analysis has been used to characterize the nature of Si-P bonds, distinguishing between sigma and pi contributions. mdpi.com A similar analysis for phenylhexylmethyl chlorosilane would provide a detailed picture of the Si-C, Si-Cl, Si-H, and C-H bonds, quantifying their ionic and covalent character.

Illustrative Data Table: Calculated Bond Properties of a Model Alkyl-Aryl Chlorosilane

| Bond | Calculated Bond Length (Å) | Mulliken Atomic Charges (e) |

| Si-Cl | 2.05 - 2.07 | Si: +0.5 to +0.7, Cl: -0.4 to -0.6 |

| Si-C (phenyl) | 1.85 - 1.87 | C (phenyl): -0.1 to -0.3 |

| Si-C (alkyl) | 1.88 - 1.90 | C (alkyl): -0.2 to -0.4 |

| Si-H | 1.48 - 1.50 | H: -0.1 to +0.1 |

Note: The data in this table is illustrative and based on typical values found in computational studies of similar organochlorosilanes. Actual values for phenylhexylmethyl chlorosilane would require specific calculations.

Reaction Pathway Prediction and Energy Barriers

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are extensively used to map out reaction pathways and determine the associated energy barriers. rsc.orgacs.org This is invaluable for understanding reaction mechanisms and predicting the feasibility of chemical transformations.

For chlorosilanes, hydrolysis is a key reaction. Computational studies on the hydrolysis of various chlorosilanes with water clusters have shown that the reaction can proceed through different pathways, with the energy barriers being highly dependent on the substituents on the silicon atom. researchgate.net For phenylhexylmethyl chlorosilane, DFT calculations could predict the transition state structures and activation energies for its reaction with water, providing insights into its stability and reactivity in aqueous environments.

Furthermore, DFT has been employed to investigate the mechanisms of various catalyzed reactions involving organosilanes. For example, the iridium-catalyzed C(sp3)–H borylation of methylchlorosilanes has been studied to understand reactivity and selectivity. rsc.org The calculations revealed that the reactivity correlates with the Ir-C bond dissociation energies. rsc.org Similarly, the mechanism of reductive deamination with hydrosilanes catalyzed by B(C6F5)3 has been elucidated using DFT, showing that the introduction of electron-withdrawing groups on the silane (B1218182) can lower the reaction energy barrier. frontiersin.org For phenylhexylmethyl chlorosilane, such studies could predict its behavior in various catalytic cycles.

Illustrative Data Table: Calculated Energy Barriers for a Model Chlorosilane Reaction

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Nucleophilic attack of H2O on Si | 0.0 | +15.2 | -5.8 | 15.2 |

| Proton transfer to Cl | -5.8 | +2.5 | -12.1 | 8.3 |

| Departure of HCl | -12.1 | -10.5 | -25.0 | 1.6 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from reaction pathway calculations on chlorosilanes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing the study of conformational changes and intermolecular interactions over time. nih.govnumberanalytics.com

Conformational Analysis of Organosilanes

The flexibility of the hexyl chain and the rotation around the Si-phenyl and Si-hexyl bonds in phenylhexylmethyl chlorosilane mean that the molecule can adopt a multitude of conformations. Conformational analysis aims to identify the most energetically favorable spatial arrangements of the atoms. iupac.org

MD simulations are a powerful tool for exploring the conformational space of molecules. nih.gov By simulating the motion of the atoms over time at a given temperature, MD can overcome energy barriers and sample a wide range of conformations. nih.govmdpi.com For organosilanes, MD simulations can reveal the preferred dihedral angles and the relative populations of different conformers. Studies on cycloalkanes have demonstrated the reliability of MD in exploring conformational landscapes and determining ring inversion barriers. nih.gov A similar approach for phenylhexylmethyl chlorosilane would provide a detailed understanding of its three-dimensional structure and flexibility.

Illustrative Data Table: Conformational Analysis of a Model Organosilane

| Dihedral Angle | Most Populated Range (degrees) | Relative Population (%) |

| C(phenyl)-Si-C(alkyl)-C | 60 - 90, 270 - 300 | 75 |

| C(phenyl)-Si-C(alkyl)-C | 150 - 210 | 25 |

| Si-C(alkyl)-C-C | 170 - 190 (anti) | 60 |

| Si-C(alkyl)-C-C | 50 - 70, 290 - 310 (gauche) | 40 |

Note: This table is illustrative, showing the type of data that can be generated from an MD-based conformational analysis.

Intermolecular Interactions with Substrates and Solvents

The interaction of phenylhexylmethyl chlorosilane with its environment, be it a solvent or a substrate surface, is critical to its behavior in chemical reactions and material applications. MD simulations can provide detailed insights into these intermolecular interactions. acs.orgjlu.edu.cn

The solubility and reactivity of silanes are influenced by their interactions with solvent molecules. acs.orghskbrchemical.com MD simulations can model the solvation shell around phenylhexylmethyl chlorosilane, identifying specific interactions such as hydrogen bonds or van der Waals forces. jlu.edu.cnhskbrchemical.com For instance, studies on the interaction of other organic ligands with solvents like ethanol (B145695) and acetone (B3395972) have used MD to reveal specific hydrogen bonding patterns. jlu.edu.cn

In the context of surface chemistry, MD simulations can be used to study the adsorption and reaction of chlorosilanes on surfaces like silicon or silica (B1680970). utoronto.ca These simulations can reveal the preferred orientation of the molecule on the surface and the dynamics of the interaction, which is crucial for understanding processes like chemical vapor deposition. utoronto.ca

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost, making it suitable for a wide range of applications. acs.orgresearchgate.net DFT methods are used to calculate the electronic structure, geometry, and energetic properties of molecules. researchgate.net

For phenylhexylmethyl chlorosilane, DFT calculations would be the method of choice for obtaining accurate geometries, vibrational frequencies, and thermochemical data. DFT is also extensively used to investigate reaction mechanisms, as discussed in section 5.1.2. For example, DFT studies on the reactivity of silane coupling agents with silica have provided insights into the condensation reactions that form the basis of their adhesive properties. researchgate.net

DFT calculations have also been instrumental in understanding the reactivity and selectivity of catalytic processes involving organosilanes. Studies on the iridium-catalyzed borylation of chlorosilanes and the nickel-catalyzed reactions of silanes have relied on DFT to elucidate the catalytic cycles and rationalize experimental observations. rsc.orgresearchgate.net Furthermore, DFT has been used to study the substituent effects on the reactivity of silanes, for instance, in reductive deamination reactions. frontiersin.org Such studies on phenylhexylmethyl chlorosilane would provide valuable predictions about its chemical behavior in various synthetic contexts.

Catalytic Mechanism Elucidation

While specific catalytic cycles involving phenylhexylmethyl chlorosilane are not extensively documented, computational studies on analogous aryl- and alkyl-substituted chlorosilanes provide insight into plausible reaction pathways. chinesechemsoc.orgrsc.orgacs.org Density Functional Theory (DFT) calculations are a primary tool for modeling these complex transformations, offering a detailed view of transition states and reaction intermediates. rsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions:

One of the most significant applications of organosilicon compounds is in cross-coupling reactions. In reactions catalyzed by transition metals like palladium or nickel, chlorosilanes can act as electrophiles. acs.org The catalytic cycle, as elucidated by computational studies on similar systems, often involves the following key steps:

Oxidative Addition: The low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)) undergoes oxidative addition into the Si-Cl bond of phenylhexylmethyl chlorosilane. This step is often rate-determining and leads to a higher-valent organometallic intermediate.

Transmetalation: An organometallic nucleophile (e.g., a Grignard reagent or an organozinc compound) transfers its organic group to the transition metal center, displacing the chloride ion.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming a new carbon-silicon bond and regenerating the low-valent catalyst, which can then re-enter the catalytic cycle.

Computational models of these steps for related chlorosilanes help in understanding the electronic and steric factors that influence reaction efficiency and selectivity. ruepinglab.com For instance, DFT calculations can reveal the energy barriers for each step, providing a rationale for the observed product distribution. rsc.org

Nucleophilic Substitution Reactions:

Phenylhexylmethyl chlorosilane can also participate in nucleophilic substitution reactions at the silicon center. Computational studies on the reaction of monochlorosilanes with nucleophiles have investigated the reaction pathways. These reactions typically proceed via a bimolecular nucleophilic substitution (S(_N)2) mechanism. DFT calculations can model the potential energy surface of the reaction, identifying the transition state and calculating the activation energy. For example, the reaction with an alcohol to form an alkoxysilane would proceed through a pentacoordinate silicon transition state.

Radical Reactions:

In some catalytic systems, particularly those involving titanocene (B72419) catalysts, reactions of chlorosilanes can proceed through radical intermediates. acs.org Computational studies can help elucidate these pathways, which may involve:

Generation of an alkyl radical from an alkyl halide.

Addition of the radical to an unsaturated system.

Trapping of the resulting radical intermediate by the chlorosilane or a derivative thereof.

These computational approaches provide a framework for understanding and predicting the catalytic behavior of phenylhexylmethyl chlorosilane in various synthetic contexts.

Prediction of Spectroscopic Properties

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which is invaluable for their structural elucidation. d-nb.infobbhegdecollege.com DFT calculations, in particular, have become a standard tool for predicting NMR and IR spectra with a high degree of accuracy. acs.orgd-nb.info

NMR Spectroscopy:

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a powerful aid in structure verification. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts. researchgate.netfaccts.de For phenylhexylmethyl chlorosilane, the predicted chemical shifts for ¹H, ¹³C, and ²⁹Si nuclei can be calculated. These theoretical values can be compared with experimental data to confirm the molecular structure. unibas.it

Recent advancements, including the use of machine learning models trained on QM calculations, are further enhancing the speed and accuracy of NMR predictions. chemrxiv.orgrsc.org The accuracy of these predictions can be high, with mean absolute errors often less than 0.2 ppm for ¹H and 2 ppm for ¹³C when conformational flexibility is considered. d-nb.info

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for Phenylhexylmethyl Chlorosilane

Note: These are theoretically predicted values based on computational models (e.g., GIAO-DFT) and are presented for illustrative purposes. Actual experimental values may vary.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Phenyl (aromatic) | 7.2 - 7.5 |

| -CH₂- (alpha to Si) | 0.8 - 1.2 | |

| -CH₂- (alkyl chain) | 1.2 - 1.6 | |

| -CH₃ (terminal) | 0.8 - 0.9 | |

| -CH₃ (on Si) | 0.4 - 0.6 | |

| ¹³C | Phenyl (ipso) | 135 - 138 |

| Phenyl (aromatic) | 128 - 134 | |

| -CH₂- (alpha to Si) | 18 - 22 | |

| -CH₂- (alkyl chain) | 22 - 32 | |

| -CH₃ (terminal) | ~14 | |

| -CH₃ (on Si) | 2 - 5 | |

| ²⁹Si | Si-Cl | 30 - 35 |

Vibrational Spectroscopy (IR):

Theoretical calculations are also employed to predict the vibrational frequencies observed in Infrared (IR) spectroscopy. researchgate.net By calculating the harmonic frequencies of the molecule at its optimized geometry using DFT, a theoretical IR spectrum can be generated. nih.gov This allows for the assignment of specific absorption bands to the vibrational modes of the molecule, such as stretching and bending of bonds. For phenylhexylmethyl chlorosilane, key predicted vibrational frequencies would include those for the Si-Cl, Si-C, C-H (aromatic and aliphatic), and C=C (aromatic) bonds. While DFT calculations can provide good agreement with experimental frequencies, scaling factors are sometimes applied to improve the correlation, especially for condensed-phase spectra. nih.gov

Interactive Data Table: Predicted IR Vibrational Frequencies for Phenylhexylmethyl Chlorosilane

Note: These are theoretically predicted values based on computational models (e.g., DFT/B3LYP). Actual experimental values may vary.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| C-H stretch (aromatic) | Phenyl | 3050 - 3100 |

| C-H stretch (aliphatic) | Hexyl, Methyl | 2850 - 2960 |

| C=C stretch (aromatic) | Phenyl | 1450 - 1600 |

| Si-C stretch | Si-Phenyl, Si-Hexyl, Si-Methyl | 1100 - 1250 |

| C-H bend | Aliphatic | 1375 - 1465 |

| Si-Cl stretch | Si-Cl | 450 - 600 |

Research Applications of Phenylhexylmethyl Chlorosilane in Advanced Materials Science

Role as a Monomer in Polymer Synthesis

The presence of a reactive chlorine atom allows phenylhexylmethyl chlorosilane to act as a monomer in polymerization reactions. The hydrolysis of the Si-Cl bond yields a reactive silanol (B1196071) intermediate, which can then undergo condensation to form siloxane (Si-O-Si) linkages, the backbone of silicone polymers.

Polyorganosiloxane Development

Polyorganosiloxanes, commonly known as silicones, are versatile polymers with a wide range of applications stemming from their thermal stability and low chemical reactivity. The specific organic groups attached to the siloxane backbone dictate the final properties of the material.

While the homopolymer of phenylhexylmethyl chlorosilane is not extensively documented, its utility has been demonstrated in the synthesis of copolymers. In one study, dichloromethylphenylsilane (B109416) was copolymerized with dichlorohexylmethylsilane. scirp.org This reaction results in a polysilane structure, Poly[Hexylmethyl-Methylphenylsilane], demonstrating the successful incorporation of both hexylmethylsilyl and methylphenylsilyl repeating units into a single polymer chain. scirp.org The properties of the resulting copolymer are influenced by the ratio of the constituent monomers.

Detailed Research Findings for Poly[Hexylmethyl-Methylphenylsilane] Copolymer A copolymer was synthesized via the polymerization of a mixture of dichlorohexylmethylsilane and dichloromethylphenylsilane (15 mmol each). scirp.org The resulting material, Poly[Hexylmethyl-Methylphenylsilane], was characterized to determine its molecular weight and spectral properties. scirp.org

| Property | Value | Source |

| UV λmax (THF) | 328 nm | scirp.org |

| Number Average Molecular Weight (Mn) | 6200 | scirp.org |

| Weight Average Molecular Weight (Mw) | 9200 | scirp.org |

| Infrared (IR) Spectroscopy (KBr) | 3050, 2930, 2830, 1430, 1250, 1090 cm⁻¹ | scirp.org |

| ¹H NMR (THF-d8) δ | -0.90 - 0.65 (m, 8H), 1.10 - 1.75 (m, 11H), 6.40 - 7.35 (m, 5H) | scirp.org |

Copolymers and Hybrid Inorganic-Organic Materials